molecular formula C13H20N4O4S B555422 Tos-Arg-OH CAS No. 1159-15-5

Tos-Arg-OH

Cat. No.: B555422
CAS No.: 1159-15-5
M. Wt: 328,39 g/mole
InChI Key: KFNRNFXZFIRNEO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tosylarginine, also known as Tos-Arg-OH, is a derivative of the amino acid arginine. It is widely used in peptide synthesis and biochemical research due to its unique properties. The compound is characterized by the presence of a tosyl group, which is a sulfonyl functional group attached to a benzene ring, and an arginine residue.

Scientific Research Applications

Tosylarginine is extensively used in various fields of scientific research:

    Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, facilitating the formation of peptide bonds.

    Biochemical Studies: The compound is used to study enzyme-substrate interactions, particularly in the context of proteases and other enzymes that recognize arginine residues.

    Medical Research: Tosylarginine derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes involved in diseases.

    Industrial Applications: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Safety and Hazards

Tos-Arg-OH is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is highly hazardous to water . It should be stored at -15°C to -25°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tosylarginine is typically synthesized through the protection of the arginine amino group with a tosyl group. The process involves the reaction of arginine with tosyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of tosylarginine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tosylarginine undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to remove the tosyl group, yielding free arginine.

    Oxidation and Reduction: Tosylarginine can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiol compounds are used under mild conditions to substitute the tosyl group.

    Hydrolysis: Acidic or basic conditions are employed to hydrolyze the tosyl group, with hydrochloric acid or sodium hydroxide being common reagents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired reaction.

Major Products Formed

    Substitution Reactions: The major products are derivatives of arginine with different functional groups replacing the tosyl group.

    Hydrolysis: The primary product is free arginine.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tosylarginine involves its interaction with enzymes and other proteins. The tosyl group acts as a protecting group, preventing unwanted reactions at the arginine residue. In enzymatic reactions, tosylarginine can serve as a substrate or inhibitor, depending on the enzyme’s specificity. The molecular targets include proteases and other enzymes that recognize arginine residues, and the pathways involved are related to peptide bond formation and hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Boc-Arginine: Another protected form of arginine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.

    Fmoc-Arginine: Arginine protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

    Z-Arginine: Arginine protected by a benzyloxycarbonyl (Z) group.

Uniqueness of Tosylarginine

Tosylarginine is unique due to the presence of the tosyl group, which provides distinct chemical properties compared to other protecting groups. The tosyl group is more stable under certain conditions, making tosylarginine suitable for specific synthetic applications where other protected forms of arginine might not be as effective.

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNRNFXZFIRNEO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tos-Arg-OH
Reactant of Route 2
Tos-Arg-OH
Reactant of Route 3
Reactant of Route 3
Tos-Arg-OH
Reactant of Route 4
Tos-Arg-OH
Reactant of Route 5
Tos-Arg-OH
Reactant of Route 6
Reactant of Route 6
Tos-Arg-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.